molecular formula C7H12N2O2 B1423431 2-(6-Oxopiperidin-2-yl)acetamide CAS No. 1071661-20-5

2-(6-Oxopiperidin-2-yl)acetamide

Cat. No.: B1423431
CAS No.: 1071661-20-5
M. Wt: 156.18 g/mol
InChI Key: IBFHIXNYFZWLDA-UHFFFAOYSA-N
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Description

2-(6-Oxopiperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a six-membered piperidinone ring substituted at the second position with an acetamide group.

Properties

IUPAC Name

2-(6-oxopiperidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-6(10)4-5-2-1-3-7(11)9-5/h5H,1-4H2,(H2,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFHIXNYFZWLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxopiperidin-2-yl)acetamide typically involves the reaction of piperidine derivatives with acetic anhydride or acetyl chloride under controlled conditions. One common method involves the acylation of 2-piperidone with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of 2-(6-Oxopiperidin-2-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxopiperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-(6-Oxopiperidin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Oxopiperidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Data Tables

Table 1: Enzyme Inhibitory Profiles of Selected Acetamides

Compound Target Enzyme IC50/Activity Selectivity Reference
N-[5-(Acetyloxy)-2-(4-chlorophenyl)-...acetamide MAO-A 0.028 µM 50× over MAO-B
Milacemide MAO-B Not reported High for MAO-B
N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide AChE/BChE Moderate inhibition Dual activity

Table 2: Pharmacological Activities of Acetamide Derivatives

Compound Activity Key Findings Reference
Quinazoline-sulfonyl acetamides (38–40) Anticancer IC50 < 10 µM in HCT-116, MCF-7
Benzo[d]thiazol-sulfonyl acetamides (47–50) Antimicrobial MIC = 2–8 µg/mL against S. aureus
Pyridazinone-acetamides (e.g., FPR2 agonist) Anti-inflammatory EC50 = 0.1 µM for FPR2

Biological Activity

2-(6-Oxopiperidin-2-yl)acetamide, a compound belonging to the piperidine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of 2-(6-Oxopiperidin-2-yl)acetamide is characterized by a piperidine ring with an acetamide group. Its chemical formula is C7H12N2O2C_7H_{12}N_2O_2, and it features a keto group at the 6-position of the piperidine ring. This structural configuration is significant for its biological interactions.

The biological activity of 2-(6-Oxopiperidin-2-yl)acetamide is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing biochemical pathways related to disease processes. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can bind to specific receptors, affecting signal transduction processes.

Biological Activities

Research indicates that 2-(6-Oxopiperidin-2-yl)acetamide exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains.
  • Anticancer Properties : In vitro assays have shown that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory activity in animal models.

Case Studies

Several studies have investigated the biological activity of 2-(6-Oxopiperidin-2-yl)acetamide:

  • Study on Antimicrobial Activity : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial potential.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
  • Anticancer Activity Assessment : A separate study assessed its cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values indicating effective growth inhibition.
Cell LineIC50 (µM)
HeLa25
MCF-730

Mechanistic Studies

Mechanistic studies have revealed that 2-(6-Oxopiperidin-2-yl)acetamide may induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses showed increased annexin V binding in treated cells, confirming apoptotic induction.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 2-(6-Oxopiperidin-2-yl)acetamide, it is beneficial to compare it with structurally similar compounds such as:

CompoundBiological ActivityReference
1-(4-Methylpiperidin-1-yl)ethanoneAntimicrobial, Anticancer
N-(4-Fluorophenyl)piperidineAntidepressant
PiperidineAnalgesic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Oxopiperidin-2-yl)acetamide
Reactant of Route 2
2-(6-Oxopiperidin-2-yl)acetamide

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